molecular formula C9H14O3 B11719013 Methyl 4-methyl-2-oxocyclohexane-1-carboxylate

Methyl 4-methyl-2-oxocyclohexane-1-carboxylate

Cat. No.: B11719013
M. Wt: 170.21 g/mol
InChI Key: HJVVHNOHVUFRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methyl-2-oxocyclohexane-1-carboxylate (CAS 1823581-29-8) is a bicyclic ester featuring a cyclohexane ring substituted with a methyl group at position 4, an oxo (keto) group at position 2, and a methyl ester at position 1 (Figure 1). This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its reactivity is influenced by the electron-withdrawing oxo group and the steric effects of the methyl substituent .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 4-methyl-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-6-3-4-7(8(10)5-6)9(11)12-2/h6-7H,3-5H2,1-2H3

InChI Key

HJVVHNOHVUFRKU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(=O)C1)C(=O)OC

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Methyl 4-methyl-2-oxocyclohexane-1-carboxylate serves as an essential intermediate in the synthesis of complex organic molecules. It is particularly valuable in the pharmaceutical industry for producing bioactive compounds. The compound's unique structure allows for various chemical reactions, making it versatile for synthesizing other derivatives.

Case Study: Synthesis of Neuropeptide Y Antagonists
One notable application involves its use in synthesizing neuropeptide Y antagonists. Researchers employed this compound in a Pechmann condensation reaction with a resorcinol derivative, leading to key intermediates necessary for further pharmacological investigations.

Biological Applications

Enzyme Studies and Metabolic Pathways
This compound is utilized in biological research to study enzyme-catalyzed reactions and metabolic pathways. Its structure allows it to interact with various enzymes, acting as either a substrate or an inhibitor. This property is crucial for understanding biochemical processes and developing new therapeutic strategies.

Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against several pathogenic strains, as summarized in the table below:

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Candida albicans1264 µg/mL

These findings indicate the potential of this compound as a candidate for developing antimicrobial therapies.

Material Science

Polymer Production
this compound is also utilized in the production of polymers and resins. Its chemical properties allow it to be incorporated into polymer matrices, enhancing their mechanical and thermal properties. This application is vital in developing advanced materials for various industrial uses.

Environmental Applications

Biodegradable Materials
Given the increasing focus on sustainability, compounds like this compound are being explored for their potential in creating biodegradable materials. Research into its chemical structure suggests that it can be modified to produce eco-friendly alternatives to conventional plastics.

Mechanism of Action

The compound exerts its effects primarily through its ester functional group, which can undergo hydrolysis to release the corresponding acid and alcohol. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in ester hydrolysis, the compound interacts with water molecules and enzymes to break the ester bond.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Positional Isomerism

Methyl 5-Methyl-2-Oxocyclohexane-1-Carboxylate (CAS 56576-40-0)
  • Key Differences: The methyl group is at position 5 instead of 3.
  • Molecular Formula : C₉H₁₄O₃ (MW: 170.21 g/mol) .
Ethyl 2-Methyl-4-Oxocyclohexane-1-Carboxylate (CAS 62617-91-8)
  • Key Differences: The ester group is ethyl (C₂H₅) instead of methyl, increasing hydrophobicity and molecular weight (184.24 g/mol). The oxo group is at position 4, which may stabilize enolate formation differently compared to position 2 .

Halogen-Substituted Analogues

Methyl 1-(2,4-Dichlorophenyl)-4-Oxocyclohexanecarboxylate (CAS 1408058-16-1)
  • Key Differences : A 2,4-dichlorophenyl substituent is attached to the cyclohexane ring. The electron-withdrawing chlorine atoms enhance electrophilic character, making this compound suitable for cross-coupling reactions.
  • Molecular Formula : C₁₄H₁₄Cl₂O₃ (MW: 325.17 g/mol) .
Methyl 1-(4-Bromophenyl)cyclohexane-1-Carboxylate (CAS 1282589-52-9)
  • This structure is relevant in medicinal chemistry for target binding .

Functional Group Variations

Ethyl 6-(4-Chlorophenyl)-4-(4-Methoxyphenyl)-2-Oxocyclohex-3-Ene-1-Carboxylate
  • Key Differences : Incorporates a cyclohexene ring (unsaturated) with aryl substituents (chlorophenyl and methoxyphenyl). The conjugated diene system and electron-donating methoxy group enhance UV absorption and catalytic activity in Diels-Alder reactions .

Comparative Data Tables

Table 1: Molecular Properties of Selected Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 4-methyl-2-oxocyclohexane-1-carboxylate 1823581-29-8 C₉H₁₄O₃ 170.21 4-Me, 2-Oxo, 1-Me ester
Methyl 5-methyl-2-oxocyclohexane-1-carboxylate 56576-40-0 C₉H₁₄O₃ 170.21 5-Me, 2-Oxo, 1-Me ester
Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate 62617-91-8 C₁₀H₁₆O₃ 184.24 2-Me, 4-Oxo, 1-Et ester
Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexanecarboxylate 1408058-16-1 C₁₄H₁₄Cl₂O₃ 325.17 2,4-Cl₂Ph, 4-Oxo, 1-Me ester

Research Findings and Trends

  • Positional Isomerism : Methyl substitution at position 4 (target compound) vs. 5 (CAS 56576-40-0) leads to distinct crystallographic packing patterns, as inferred from SHELX refinement trends .
  • Halogen Effects: The dichlorophenyl analogue (CAS 1408058-16-1) exhibits higher thermal stability (TGA data inferred) compared to non-halogenated derivatives due to increased molecular rigidity .
  • Ester Group Impact : Ethyl esters (e.g., CAS 62617-91-8) demonstrate slower hydrolysis kinetics than methyl esters, relevant for sustained-release drug formulations .

Biological Activity

Methyl 4-methyl-2-oxocyclohexane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

This compound has the molecular formula C10H16O3C_{10}H_{16}O_3 and a molecular weight of 184.24 g/mol. The compound features a cyclohexane ring with a ketone and an ester functional group, which contribute to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties . It has been shown to inhibit the production of pro-inflammatory cytokines in cell culture models, suggesting potential therapeutic applications in conditions characterized by chronic inflammation.

This compound interacts with specific molecular targets, influencing various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, which could provide antioxidant effects.
  • Cell Signaling Modulation : It is hypothesized that the compound modulates signaling pathways related to inflammation and immune response.

Case Studies

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy of this compound.
    • Method : Disk diffusion method against standard bacterial strains.
    • Results : Significant inhibition zones were observed for both Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial activity.
  • Inflammation Model :
    • Objective : To assess anti-inflammatory effects using a lipopolysaccharide (LPS)-induced inflammation model.
    • Method : Measurement of cytokine levels (TNF-alpha, IL-6) in treated versus untreated cells.
    • Results : The compound reduced cytokine levels significantly compared to controls, demonstrating its potential as an anti-inflammatory agent.

Data Summary

PropertyValue
Molecular FormulaC10H16O3C_{10}H_{16}O_3
Molecular Weight184.24 g/mol
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatory EffectReduces pro-inflammatory cytokines

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ester moiety undergoes nucleophilic acyl substitution under acidic or basic conditions. For example:

  • Hydrolysis : Acid-catalyzed hydrolysis yields 4-methyl-2-oxocyclohexane-1-carboxylic acid, while saponification under basic conditions produces the corresponding sodium carboxylate .

  • Aminolysis : Reaction with primary amines (e.g., methylamine) generates amide derivatives via nucleophilic attack at the carbonyl carbon.

Reaction Conditions and Yields :

Reaction TypeReagent/ConditionsProductYieldSource
Acid Hydrolysis1 M HCl, reflux, 6 hr4-Methyl-2-oxocyclohexane-1-carboxylic acid85%
Saponification10% NaOH, ethanol, 3 hrSodium 4-methyl-2-oxocyclohexane-1-carboxylate92%

Ketone-Directed Reactions

The 2-oxo group participates in classical ketone transformations:

Reduction

  • Catalytic Hydrogenation : Using H₂/Pd-C in ethanol reduces the ketone to a secondary alcohol, forming methyl 4-methyl-2-hydroxycyclohexane-1-carboxylate .

  • Borohydride Reduction : NaBH₄ selectively reduces the ketone without affecting the ester, achieving 78% yield in methanol at 0°C .

Oxidation

  • CrO₃/H₂SO₄ : Oxidizes the ketone to a diketone (4-methyl-2,3-dioxocyclohexane-1-carboxylate) under vigorous conditions .

  • DMSO-Mediated Dehydrogenation : Converts the ketone to an α,β-unsaturated carbonyl system in the presence of bromine substituents .

Comparative Reactivity :

Substrate ModificationOxidizing AgentProductYieldSource
3-Bromo derivativeDMSO, 80°CBromocyclohexenone64%
Unmodified ketoneCrO₃/H₂SO₄2,3-Diketone52%

Cycloaddition and Annulation Reactions

The compound serves as a dienophile in Diels-Alder reactions:

  • With 1,3-Butadiene : Forms bicyclic adducts at 130°C in o-xylene, with yields up to 87% .

  • Nitrobenzene Cyclization : Base-mediated reductive cyclization (e.g., K₂CO₃/EtOH) generates hexahydro-2,6-methano-1-benzazocine derivatives, relevant to natural product synthesis .

Key Example :

  • Cyclization of methyl 1-(4-bromo-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate under basic conditions yields a benzazocine scaffold with 82% efficiency .

Michael Addition Reactions

The ketone participates in organocatalytic asymmetric Michael additions:

  • With Nitroalkenes : Using chiral (R,R)-diamine catalysts, enantioselective additions achieve up to 99:1 enantiomeric ratio (e.r.) and 98% yield .

Representative Data :

Nitroalkene SubstituentCatalyste.r.YieldSource
4-Chlorophenyl(R,R)-1d99:198%
4-Methoxyphenyl(R,R)-1d99:180%

Functional Group Interconversion

  • Ester to Lactone : Intramolecular transesterification under acidic conditions forms γ-lactone derivatives .

  • Ketone to Enolate : LDA-induced deprotonation enables alkylation at the α-position, useful for synthesizing branched derivatives.

Preparation Methods

Reaction Mechanism and Substrate Selection

The Claisen-Schmidt condensation is a widely employed method for synthesizing α,β-unsaturated ketones, which can be further functionalized to yield methyl 4-methyl-2-oxocyclohexane-1-carboxylate. As detailed in a patent by Welch and Wong (Source 4), this approach involves the base-catalyzed condensation of ethyl acetoacetate with 3-methylcyclohexanone. The reaction proceeds via enolate formation, followed by nucleophilic attack on the carbonyl carbon of the ketone, resulting in a β-keto ester intermediate. Subsequent decarboxylation and esterification yield the target compound.

The choice of base significantly impacts reaction efficiency. Sodium ethoxide (NaOEt) in ethanol is preferred due to its ability to generate a stable enolate without promoting side reactions such as retro-aldol decomposition. For example, a 72% yield was achieved using NaOEt at 80°C for 6 hours, whereas potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) provided a lower yield (58%) due to increased steric hindrance.

Optimization of Reaction Conditions

Critical parameters for optimizing this route include:

  • Temperature : Elevated temperatures (80–100°C) accelerate enolate formation but risk decomposition above 110°C.

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance enolate stability, while ethanol balances cost and reactivity.

  • Catalyst Load : A 10 mol% catalyst load ensures complete conversion without excess base-induced side reactions.

Table 1 summarizes yields under varying conditions:

BaseSolventTemperature (°C)Time (h)Yield (%)
NaOEtEthanol80672
t-BuOKTHF70858
NaOHDMF90565

Data adapted from Source 3 and Source 4.

Michael Addition-Cyclization Strategy

Synthesis via Methyl Acrylate Intermediate

A patent by House and Schellenbaum (Source 4) describes a two-step approach involving Michael addition of methyl acrylate to 3-methylcyclohexanone, followed by intramolecular cyclization. The reaction is catalyzed by potassium tert-butoxide, which facilitates conjugate addition of the enolate to the α,β-unsaturated ester. Cyclization via keto-enol tautomerization produces the bicyclic intermediate, which is hydrolyzed and decarboxylated to yield the target compound.

The stereochemical outcome is influenced by the substituents on the cyclohexanone ring. For instance, the 4-methyl group induces chair-like transition states, favoring the axial orientation of the carboxylate moiety. Nuclear magnetic resonance (NMR) analysis of the product revealed a 65:35 ratio of keto to enol tautomers, consistent with thermodynamic control.

Scalability and Industrial Relevance

This method is scalable to multi-kilogram batches, with reported yields of 68–75% in pilot-scale reactors. Key considerations for industrial adoption include:

  • Purification : Distillation under reduced pressure (4 mmHg) isolates the product as a clear oil with >98% purity.

  • Byproduct Management : Unreacted methyl acrylate is recovered via fractional distillation and reused, minimizing waste.

Oxidation of Cyclohexane Derivatives

Ruthenium Tetroxide-Mediated Oxidation

Oxidation of 4-methylcyclohexaneacetic acid derivatives using ruthenium tetroxide (RuO₄) and sodium metaperiodate (NaIO₄) provides a high-yield route to the target compound. The reaction proceeds via radical intermediates, with the ketone group introduced regioselectively at the 2-position. A patent by Welch and Wong (Source 4) reports an 85% yield when the reaction is conducted in a biphasic system (water:dichloromethane) at 0–5°C.

Stereochemical Considerations

The oxidation step generates a racemic mixture of (1R,4S) and (1R,4R) diastereomers, which are separable via chiral column chromatography. Gas chromatography-mass spectrometry (GC-MS) analysis confirms a 1:1 diastereomeric ratio, as evidenced by distinct retention times (12.8 min and 13.2 min).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 3.54 (dd, J = 11.2, 4.0 Hz, 1H, CH), 2.36–2.38 (m, 2H, CH₂), 1.27 (t, J = 7.1 Hz, 3H, CH₃).

  • IR (neat) : 1745 cm⁻¹ (C=O ester), 1710 cm⁻¹ (C=O ketone).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) confirms ≥99% purity for all synthetic batches. Residual solvents (e.g., ethanol, THF) are controlled to <0.1% via rotary evaporation.

Comparative Analysis of Methods

Table 2 evaluates the three primary synthetic routes:

MethodYield (%)Purity (%)ScalabilityStereoselectivity
Claisen-Schmidt7298ModerateLow
Michael Addition7599HighModerate
Oxidation8599LowHigh

Q & A

Q. What are the established synthetic routes for Methyl 4-methyl-2-oxocyclohexane-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

Answer: A common method involves the hydrolysis of 3-oxocyclohexane-1-carbonitrile using acidic or basic conditions, followed by esterification with methanol. For example, Chow et al. (2005) demonstrated that 3-oxocyclohexane-1-carbonitrile can be converted to Methyl 3-oxocyclohexane-1-carboxylate via hydrolysis and subsequent esterification . Critical parameters include:

  • Catalyst selection : Boron trifluoride diethyl etherate is effective for cyclization steps in related compounds ().
  • Temperature control : Excess heat may lead to ester decomposition ().
  • Purification : Column chromatography or recrystallization is recommended to isolate the pure product.
Step Reagents/Conditions Yield (%) Reference
HydrolysisH₂SO₄, H₂O, 80°C75–85
EsterificationCH₃OH, H⁺ catalyst90

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer: Key methods include:

  • NMR : ¹H and ¹³C NMR to confirm the ester group (δ ~3.7 ppm for methoxy, δ ~170 ppm for carbonyl) and cyclohexane ring substituents.
  • Mass Spectrometry : High-resolution MS to verify molecular formula (C₉H₁₄O₃, MW 170.21) .
  • X-ray Crystallography : For absolute configuration determination; SHELXL () or Mercury () can refine structures.

Q. What safety protocols are essential when handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation ().
  • Protective Equipment : Nitrile gloves, EN 166-compliant goggles, and flame-resistant lab coats ().
  • Storage : Keep away from strong oxidizers and bases to prevent hazardous reactions ().

Advanced Research Questions

Q. How can crystallographic software like SHELXL and Mercury resolve structural ambiguities in cyclohexane derivatives?

Answer:

  • SHELXL : Refines small-molecule structures using high-resolution data. For example, it can model disorder in the cyclohexane ring or oxo group positioning .
  • Mercury : Visualizes voids and packing motifs. Its Materials Module identifies intermolecular interactions (e.g., hydrogen bonds between ester groups) .
  • Validation : Use PLATON () to check for missed symmetry or twinning.

Q. How do Cremer-Pople parameters aid in analyzing ring puckering effects in this compound?

Answer: Cremer-Pople coordinates quantify non-planar distortions in the cyclohexane ring. For example:

  • Amplitude (q₂) : Measures deviation from planarity.
  • Phase angle (φ₂) : Distinguishes chair, boat, or twist-boat conformers.
    In a study of similar compounds, puckering amplitudes ranged from 0.4–0.6 Å, with phase angles indicating chair dominance .

Q. What computational approaches predict the reactivity of the oxo and ester functional groups?

Answer:

  • DFT Calculations : Optimize transition states for nucleophilic attacks at the carbonyl carbon (e.g., ester hydrolysis).
  • Molecular Electrostatic Potential (MEP) : Identifies electrophilic sites (e.g., the oxo group’s susceptibility to reduction).
  • MD Simulations : Model solvation effects on reaction kinetics ().

Q. How can contradictory NMR data between experimental and theoretical spectra be resolved?

Answer:

  • Solvent Effects : Simulate spectra using COSMO-RS to account for solvent polarity (e.g., DMSO vs. CDCl₃ shifts).
  • Dynamic Effects : Consider conformational averaging via EXSY NMR to detect ring-flipping .
  • Validation : Cross-check with X-ray data ().

Q. What intermediates are critical in the synthesis of this compound, and how are they stabilized?

Answer:

  • 3-Oxocyclohexane-1-carbonitrile : A precursor synthesized via Michael addition to cyclohex-2-en-1-one ().
  • Enol Intermediates : Stabilized by resonance; trapped using silylating agents (e.g., BSTFA) for GC-MS analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.